molecular formula C13H21F2NO3 B13338503 tert-Butyl (R)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl (R)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13338503
M. Wt: 277.31 g/mol
InChI Key: PFBOUVFWFNPDEL-VIFPVBQESA-N
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Description

tert-Butyl ®-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and a hydroxymethyl group adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.

    Introduction of the fluorine atoms: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    tert-Butyl protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or potassium permanganate.

    Reduction: The compound can be reduced to remove the fluorine atoms or to convert the carboxyl group to an alcohol using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Jones reagent, potassium permanganate, or other strong oxidizers.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or de-fluorinated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl ®-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its spirocyclic structure.

    Materials Science: The compound’s unique structure and reactivity make it suitable for the development of novel materials with specific properties, such as fluorinated polymers.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ®-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The spirocyclic structure can provide rigidity and conformational stability, which are crucial for effective binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

Uniqueness

tert-Butyl ®-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of fluorine atoms and a hydroxymethyl group, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. The spirocyclic structure also provides a rigid framework that can enhance binding interactions in biological systems, making it a valuable compound for drug design and other applications.

Properties

Molecular Formula

C13H21F2NO3

Molecular Weight

277.31 g/mol

IUPAC Name

tert-butyl (5R)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C13H21F2NO3/c1-11(2,3)19-10(18)16-7-12(8-16)6-13(14,15)4-9(12)5-17/h9,17H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

PFBOUVFWFNPDEL-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C[C@H]2CO)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CC2CO)(F)F

Origin of Product

United States

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